molecular formula C9H9NO5 B1315254 Methyl 2-methoxy-6-nitrobenzoate CAS No. 77901-52-1

Methyl 2-methoxy-6-nitrobenzoate

Cat. No. B1315254
CAS RN: 77901-52-1
M. Wt: 211.17 g/mol
InChI Key: IKGPBKXTVWMPQY-UHFFFAOYSA-N
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Description

“Methyl 2-methoxy-6-nitrobenzoate” is a chemical compound with the CAS Number: 77901-52-1 . It has a molecular weight of 211.17 and its linear formula is C9H9NO5 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methoxy-6-nitrobenzoate” is represented by the linear formula C9H9NO5 . It has a molecular weight of 211.18 .


Physical And Chemical Properties Analysis

“Methyl 2-methoxy-6-nitrobenzoate” is a solid at room temperature . It is sealed in dry storage at room temperature .

Scientific Research Applications

Application in Cancer Chemotherapy

  • Scientific Field: Medical Science, specifically Cancer Chemotherapy .
  • Summary of Application: Methyl 2-methoxy-6-nitrobenzoate is used in the synthesis of 5-methyl-2-nitrobenzoic acid, which is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one. This compound is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
  • Methods of Application: The production of 5-methyl-2-nitrobenzoic acid is achieved by the nitration of 3-methylbenzoic acid in sulfuric acid .
  • Results or Outcomes: The development of this process has led to a more economic, green nitration process for the synthesis of the 5-methyl-2-nitro-benzoic acid .

Application in Organic Synthesis

  • Scientific Field: Organic Chemistry .
  • Summary of Application: Methyl 2-methoxy-6-nitrobenzoate may be used in the preparation of substituted nitrostyrene benzoic acids, via reaction with aromatic aldehydes in the presence of DBU in DMSO .
  • Methods of Application: The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes: The outcomes of these reactions are not specified in the source .

Safety And Hazards

“Methyl 2-methoxy-6-nitrobenzoate” is associated with several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

“Methyl 2-methoxy-6-nitrobenzoate” is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used in research and has potential for future applications.

properties

IUPAC Name

methyl 2-methoxy-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(10(12)13)8(7)9(11)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGPBKXTVWMPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506017
Record name Methyl 2-methoxy-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-6-nitrobenzoate

CAS RN

77901-52-1
Record name Methyl 2-methoxy-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RN Warrener, RA Russell… - Australian Journal of …, 1980 - CSIRO Publishing
… The resultant methyl 2-methoxy-6-nitrobenzoate (8) was converted into the required anthranilic acid (1) by hydrogenation (Pd/C) to (9) followed by in situ hydrolysis. While this sequence …
Number of citations: 19 www.publish.csiro.au
N Pribut - 2018 - scholar.sun.ac.za
Since the 1980’s, HIV has plagued the population on a global scale, with millions of newly infected individuals reported every year. However, with the introduction of combination therapy…
Number of citations: 2 scholar.sun.ac.za

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